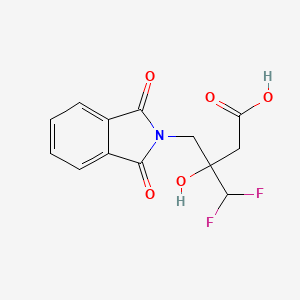![molecular formula C8H13N3 B13182493 Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)
Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine typically involves the reaction of 2-methylpyrimidine with an appropriate alkylating agent. One common method is the alkylation of 2-methylpyrimidine with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
化学反应分析
Types of Reactions
Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by protozoa and fungi.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts and polymers.
作用机制
The mechanism of action of Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
相似化合物的比较
Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine can be compared with other pyrimidine derivatives, such as:
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4-Chlorophenyl-6-methylpyrimidin-2-amine: Exhibits antimicrobial properties.
2-Methylpyrimidin-4(3H)-one: Used in the design of biologically active compounds with antiviral and antitumor activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
N-methyl-1-(2-methylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C8H13N3/c1-6(9-3)8-4-5-10-7(2)11-8/h4-6,9H,1-3H3 |
InChI 键 |
ATYRYIOYYPWHNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)C(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


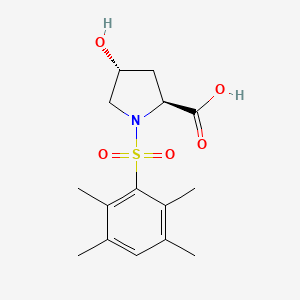
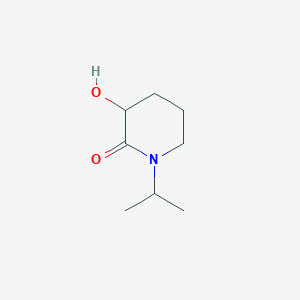


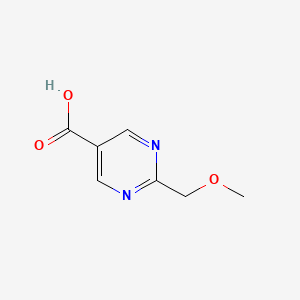
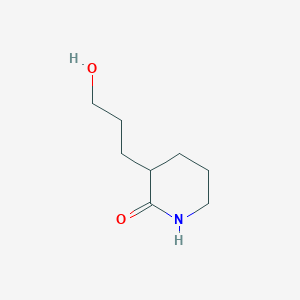
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
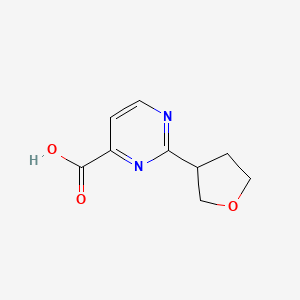
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)

![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
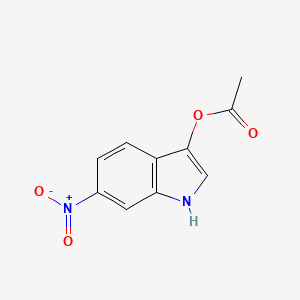
![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
